molecular formula C12H15N5O4S B2401929 N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide CAS No. 2305536-15-4

N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide

Cat. No. B2401929
CAS RN: 2305536-15-4
M. Wt: 325.34
InChI Key: XOLNCUDABRWIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide, also known as CMMS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMMS has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins. N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide has been found to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, its high cost and limited availability can be a limitation for some experiments. Additionally, the potential toxicity of N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide should be considered when conducting experiments.

Future Directions

Future research on N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide could focus on its potential as a drug delivery agent, its mechanism of action, and its potential applications in various diseases, including cancer and inflammation. Additionally, further studies could investigate the potential toxicity of N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide and its effects on various cell types. Finally, the synthesis of new analogs of N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide could be explored to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide has several advantages for lab experiments, including its stability and solubility in various solvents. Future research on N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide could focus on its potential as a drug delivery agent, its mechanism of action, and its potential applications in various diseases.

Synthesis Methods

N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide can be synthesized using various methods, including the reaction of 4-methyl-3-sulfamoylphenyl isocyanate with N-(cyanomethyl)glycine, followed by acylation with acetic anhydride. Another method involves the reaction of 4-methyl-3-sulfamoylphenyl isocyanate with N-(cyanomethyl)glycine methyl ester, followed by hydrolysis with sodium hydroxide. The purity of N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide can be improved using column chromatography.

Scientific Research Applications

N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential as a drug delivery agent and as a fluorescent probe for imaging studies.

properties

IUPAC Name

N-(cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4S/c1-8-2-3-9(6-10(8)22(14,20)21)17-12(19)16-7-11(18)15-5-4-13/h2-3,6H,5,7H2,1H3,(H,15,18)(H2,14,20,21)(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLNCUDABRWIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(=O)NCC#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.